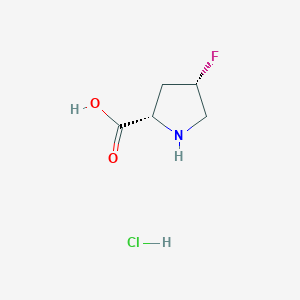
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
Descripción general
Descripción
“(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C5H10ClNO3 . It is a derivative of pyrrolidine, a cyclic amine, with a fluorine atom and a carboxylic acid group attached to the ring . The compound is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride” were not found, similar compounds have been synthesized using various methods . For example, (2S,5S)-5-Hydroxypipecolic acid hydrochloride was synthesized using asymmetric reduction of ketone using (S)-CBS oxazaborolidine and commercially available methyl pyroglutamate as a starting material . Another method involved the Mitsunobu reaction of triphenylphosphine and alcohol to change the configuration of (2S,4R)-4-hydroxyproline .
Molecular Structure Analysis
The molecular structure of “(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride” can be represented by the InChI code 1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 . This indicates that the compound has a pyrrolidine ring with a fluorine atom and a carboxylic acid group attached to it .
Physical And Chemical Properties Analysis
“(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 167.59 g/mol . The compound has 4 hydrogen bond donors and 4 hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Bioimaging
The compound has potential applications in bioimaging. For instance, its derivatives can be used as tracers in positron emission tomography (PET) for imaging gliomas . The fluorine-18 labeled analogs can penetrate the blood-brain barrier and provide high-contrast images of brain tumors.
Biomolecular NMR Studies
Fluorinated compounds are excellent probes in 19F NMR due to the high sensitivity of fluorine nuclei(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid HCl can be incorporated into biomolecules to study their structure and dynamics in solution .
Synthetic Methodology Development
This compound is also used in the development of new synthetic methodologies. For example, it can be involved in Mitsunobu reactions, which are widely used in the synthesis of various organic compounds, including natural products and pharmaceuticals .
Propiedades
IUPAC Name |
(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWWFZQRLUCRFQ-MMALYQPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B1400688.png)


methylamine](/img/structure/B1400694.png)
![N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1400695.png)

![1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1400699.png)
![Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester](/img/structure/B1400700.png)



![4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid](/img/structure/B1400707.png)
